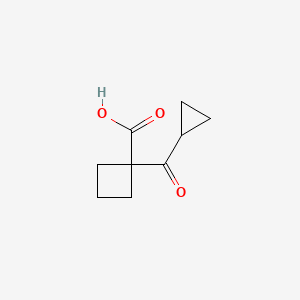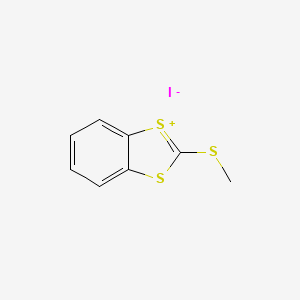
(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide is a chemical compound known for its unique structure and properties. This compound features a benzodithiol ring system with a sulfanium group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of (2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the benzodithiol ring, which can be achieved through cyclization reactions involving dithiols and appropriate electrophiles. The methylsulfanium group is then introduced via methylation reactions.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors to maintain consistent reaction conditions and optimize the production rate.
Chemical Reactions Analysis
(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfanium group back to a thiol or thioether.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines.
Major Products: The major products depend on the specific reaction but can include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism by which (2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways, signal transduction, and cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
(2H-1,3-Benzodithiol-2-ylidene)(methyl)sulfanium iodide can be compared with other sulfur-containing compounds, such as:
Similar Compounds: Examples include thiophenes, thiazoles, and other benzodithiol derivatives.
Properties
CAS No. |
61485-50-5 |
|---|---|
Molecular Formula |
C8H7IS3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3-benzodithiol-3-ium;iodide |
InChI |
InChI=1S/C8H7S3.HI/c1-9-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
VXVVQCCURFMRAD-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=[S+]C2=CC=CC=C2S1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


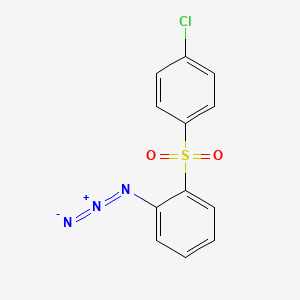
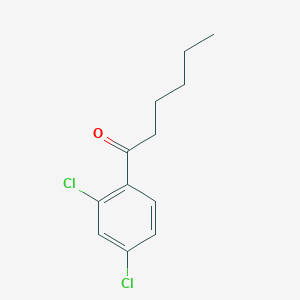
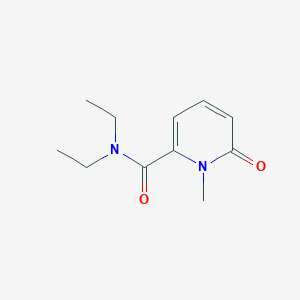
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
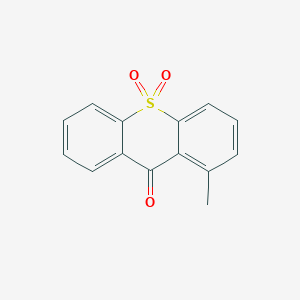
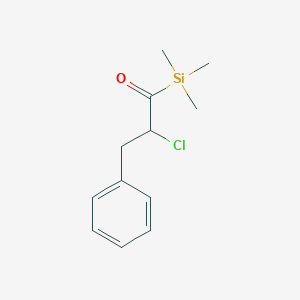
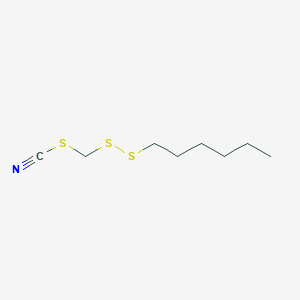
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
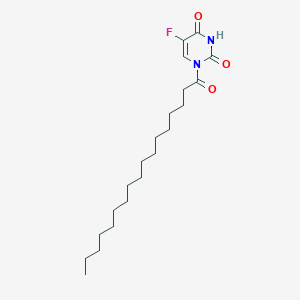
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
